An In-depth Technical Guide to 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS No. 1262415-96-2)
An In-depth Technical Guide to 4'-Methylbiphenyl-4-sulfonyl fluoride (CAS No. 1262415-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-4-sulfonyl fluoride, a biphenyl derivative of increasing interest in medicinal chemistry and chemical biology. The document details the compound's chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and discusses its expected spectroscopic characteristics. Furthermore, it delves into the reactivity of the sulfonyl fluoride moiety, its potential applications in drug discovery as a covalent probe, and essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and chemical tools.
Introduction: The Emerging Role of Biphenyl Sulfonyl Fluorides in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise orientation of substituents to interact with biological targets. When combined with a sulfonyl fluoride (-SO₂F) moiety, the resulting molecule gains the ability to act as a covalent modifier of proteins.
Sulfonyl fluorides are increasingly recognized as "tunable" electrophiles that can form stable covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine.[1][2] This reactivity profile makes them attractive "warheads" for targeted covalent inhibitors, which can offer advantages in potency, duration of action, and selectivity over their non-covalent counterparts.[3] 4'-Methylbiphenyl-4-sulfonyl fluoride, with its characteristic biphenyl core, presents a versatile platform for the development of such targeted therapies. The methyl group provides a point for further functionalization or can be used to modulate steric and electronic properties to fine-tune binding affinity and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Methylbiphenyl-4-sulfonyl fluoride is presented in Table 1. This data is compiled from commercially available sources and predictive modeling.
| Property | Value | Reference |
| CAS Number | 1262415-96-2 | [4] |
| Molecular Formula | C₁₃H₁₁FO₂S | [4] |
| Molecular Weight | 250.29 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |
| SMILES | Cc1ccc(cc1)-c1ccc(cc1)S(F)(=O)=O | [4] |
Synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride
Figure 1: Proposed two-step synthesis of 4'-Methylbiphenyl-4-sulfonyl fluoride.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Methylbiphenyl-4-sulfonyl chloride
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[5] In this step, 4-tolylboronic acid is coupled with 4-bromobenzenesulfonyl chloride in the presence of a palladium catalyst and a base to yield the intermediate, 4'-methylbiphenyl-4-sulfonyl chloride.
Experimental Protocol:
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Reagent Setup: To a flame-dried Schlenk flask, add 4-bromobenzenesulfonyl chloride (1.0 eq), 4-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
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Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4'-methylbiphenyl-4-sulfonyl chloride.[6][7]
Step 2: Halogen Exchange to 4'-Methylbiphenyl-4-sulfonyl fluoride
The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction with a fluoride source. The use of potassium fluoride with a phase-transfer catalyst is a common and effective method.[8][9][10]
Experimental Protocol:
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Reagent Setup: In a round-bottom flask, dissolve 4'-methylbiphenyl-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile.
-
Fluoride Source: Add potassium fluoride (KF, 2-3 eq) and a phase-transfer catalyst, such as 18-crown-6 (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane, wash with water to remove any remaining salts, and dry the organic layer over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude 4'-methylbiphenyl-4-sulfonyl fluoride can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
While specific spectral data for 4'-Methylbiphenyl-4-sulfonyl fluoride is not published, its characteristics can be reliably predicted based on the known spectra of its constituent parts, 4-methylbiphenyl and the benzenesulfonyl fluoride moiety.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the methyl group.
-
Aromatic Region (δ 7.2 - 8.2 ppm): The protons on the two phenyl rings will appear as a series of doublets and multiplets. The protons ortho to the sulfonyl fluoride group are expected to be the most downfield due to the electron-withdrawing nature of the -SO₂F group. The protons on the tolyl ring will be in a more upfield region.
-
Methyl Protons (δ ~2.4 ppm): A singlet corresponding to the three protons of the methyl group is expected.[11][12]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 120 - 150 ppm): A series of signals corresponding to the twelve aromatic carbons. The carbon attached to the sulfonyl fluoride group will be significantly downfield.
-
Methyl Carbon (δ ~21 ppm): A single peak for the methyl carbon.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl fluoride group.
-
S=O Stretching: Two strong characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1410-1380 cm⁻¹ and 1205-1175 cm⁻¹, respectively.
-
S-F Stretching: A strong absorption band for the S-F bond stretch is expected in the range of 850-750 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Typical bands for aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 250. Fragmentation may involve the loss of the fluorine atom, the SO₂F group, or cleavage of the biphenyl linkage.[13]
Reactivity and Applications in Drug Discovery
The synthetic utility and biological applications of 4'-Methylbiphenyl-4-sulfonyl fluoride are primarily dictated by the reactivity of the sulfonyl fluoride moiety.
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- 9. mdpi.com [mdpi.com]
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